molecular formula C23H19N3O4 B11294284 2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11294284
M. Wt: 401.4 g/mol
InChI Key: WJMLVKAGWUECLV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl groups: This step involves the attachment of phenyl groups to the oxadiazole ring.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and applications that are not shared by similar compounds.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C23H19N3O4/c1-28-17-11-13-18(14-12-17)29-15-21(27)24-20-10-6-5-9-19(20)23-25-22(26-30-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

WJMLVKAGWUECLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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